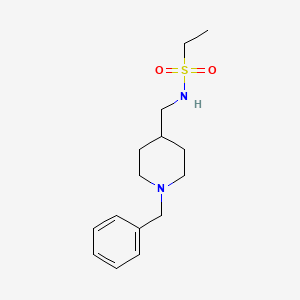

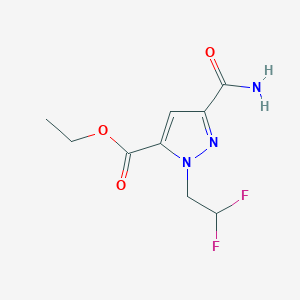

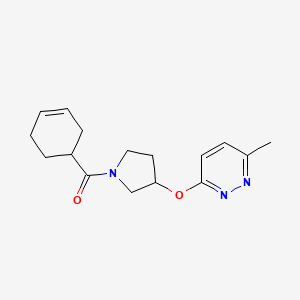

![molecular formula C16H14N2O5S B2552391 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide CAS No. 1448065-50-6](/img/structure/B2552391.png)

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their various biological activities. Sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines. They are characterized by the presence of the sulfonamide group (-SO2NH2) and are often used in medicinal chemistry due to their potential therapeutic properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the paper titled "Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide" describes the synthesis of a sulfonamide compound by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents involves the reaction of mesitylene sulfonyl chloride with ethylacetohydroxymate and subsequent reactions to obtain the target sulfonamide compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often analyzed using techniques such as X-ray diffraction (XRD), as well as computational methods like Density Functional Theory (DFT). The paper on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provides an example of such analysis, where the molecular geometry, vibrational frequencies, and frontier molecular orbitals were computed and compared with experimental data .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. Cross-coupling reactions, as described in the paper "Cross coupling of 3-bromopyridine and sulfonamides," are a common method to synthesize substituted sulfonamides . These reactions typically involve the use of a catalyst, such as CuI, and can yield a variety of sulfonamide derivatives depending on the substituents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as their thermal stability, can be studied through thermal analysis, as mentioned in the synthesis paper . Additionally, the electronic properties, such as HOMO and LUMO energies, can provide insight into the reactivity and stability of the molecule . The antibacterial and antiproliferative activities of sulfonamide derivatives, as seen in the paper on sulfonamide isoxazolo[5,4-b]pyridine derivatives, are also important aspects of their chemical properties .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research has elucidated the crystal structures of sulfonamide compounds, revealing insights into their molecular conformations and interactions. For instance, studies on bosentan monohydrate, a related sulfonamide compound, have detailed the dihedral angles between pyrimidine rings and benzene rings, contributing to the understanding of sulfonamides' structural properties in solid-state forms (Kaur et al., 2012).

Antimicrobial and Antioxidant Activities

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. A study synthesized new sulfonamides from Ampyrone with different benzene sulfonyl chlorides, finding that some derivatives exhibited significant antimicrobial and antioxidant activities (Badgujar, More, & Meshram, 2018).

Selective Inhibition of Carbonic Anhydrase Isoforms

The substitution of atoms in sulfonamide compounds can lead to drastic differences in their activity as inhibitors of carbonic anhydrase isoenzymes. A study demonstrated how a single atom difference in sulfonamide derivatives could lead to selective inhibition of certain carbonic anhydrase isoforms, which has implications for the development of targeted therapeutics (Bozdağ et al., 2014).

Antitumor and Antibacterial Agents

The synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has yielded compounds with potent antitumor and antibacterial activities. This research highlights the potential therapeutic applications of sulfonamide derivatives in treating cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).

Regioselectivity in Radical Cyclization

The study of radical cyclization reactions of unsaturated sulfonamides has shown that vinylic halogen substitution can control the regioselectivity of cyclization, providing a method for synthesizing complex cyclic structures with sulfonamide groups. This research contributes to the development of synthetic methodologies for constructing sulfonamide-containing molecules with specific structural features (Lu, Chen, & Li, 2007).

Propiedades

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c19-24(20,14-4-3-7-17-11-14)18-8-1-2-9-21-13-5-6-15-16(10-13)23-12-22-15/h3-7,10-11,18H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMNCTHKPHVBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

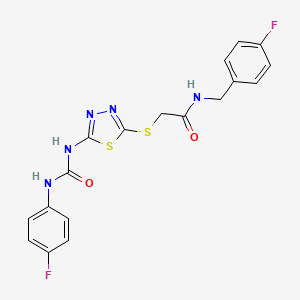

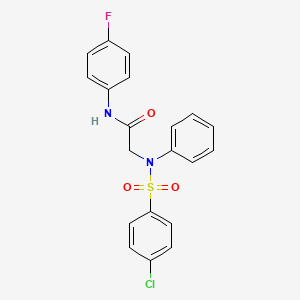

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)

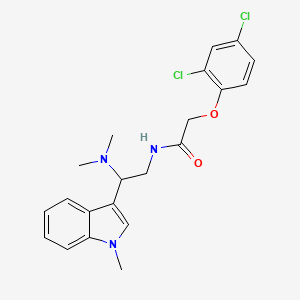

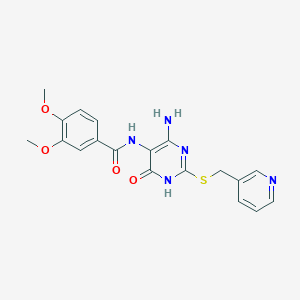

![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)

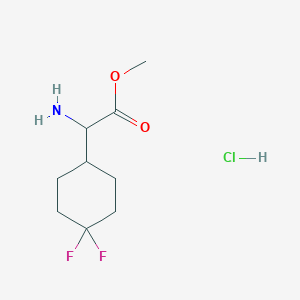

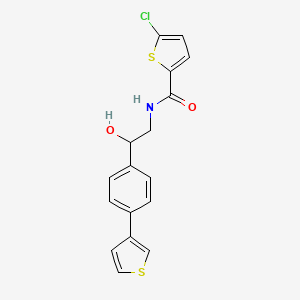

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)

![(5-methylpyrazin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2552325.png)

![4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2552330.png)